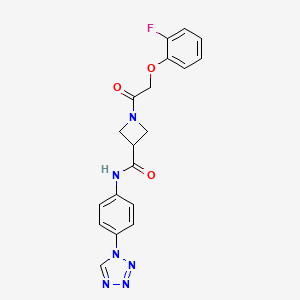
2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a methoxyphenyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The presence of fluorine atoms could also introduce interesting properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Chemical Synthesis and Structural Analysis
The preparation and structural elucidation of compounds closely related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole reveal significant insights into their chemical synthesis and molecular structures. For instance, the synthesis, spectroscopic, and crystal structure analysis of related imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the methodologies for obtaining these compounds and their supramolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking, contributing to their stability and potential functional properties (Banu et al., 2013). These analyses provide a foundational understanding of their chemical behavior and potential applications in various fields, including material science and pharmacology.
Antioxidant and Lubricant Additives
Functionalized imidazoles, including derivatives similar to the compound of interest, have been evaluated for their antioxidant properties, particularly as additives in lubricating oils. The specific substitution at the 2-position with thiol, thiomethyl, and thiobenzyl groups has shown to influence the antioxidant capacity of these compounds. Such studies offer insights into designing more effective antioxidant agents for industrial applications, with particular relevance to enhancing the oxidative stability of lubricants (Ashry et al., 2014).
Electron Transfer and Redox Mediators
Research into triarylimidazoles (TAIs), which are structurally related to the compound , has demonstrated their potential as organic electron transfer redox mediators. This class of compounds facilitates indirect electrochemical C-H bonds activation and functionalization, showing promise for applications in electrocatalysis and organic synthesis. Understanding the electron transfer rates and mechanisms of action for these compounds broadens the scope of their utility in chemical processes, including the development of new methodologies for the functionalization of organic molecules (Lu et al., 2014).
Photophysical Properties and Fluorescence Probes
The study of fluorophores closely related to this compound, such as benzoxazole and benzothiazole derivatives, reveals their applicability to fluorescent probes sensing pH and metal cations. These compounds exhibit sensitivity to pH changes and selectivity towards specific metal ions, attributed to the acidity of the fluorophenol moiety. This property is critical for developing sensitive and selective fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).
作用機序
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2S/c1-31-20-10-4-17(5-11-20)22-14-29-23(33-15-16-2-6-18(25)7-3-16)30(22)19-8-12-21(13-9-19)32-24(26,27)28/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOOKQBGLWNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)
![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)
![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)
